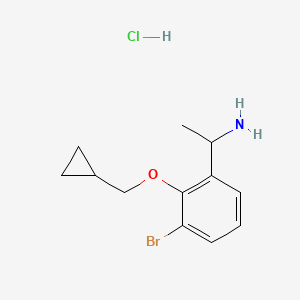

1-(3-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine hydrochloride

CAS No.: 2203940-46-7

Cat. No.: VC2794066

Molecular Formula: C12H17BrClNO

Molecular Weight: 306.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2203940-46-7 |

|---|---|

| Molecular Formula | C12H17BrClNO |

| Molecular Weight | 306.62 g/mol |

| IUPAC Name | 1-[3-bromo-2-(cyclopropylmethoxy)phenyl]ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C12H16BrNO.ClH/c1-8(14)10-3-2-4-11(13)12(10)15-7-9-5-6-9;/h2-4,8-9H,5-7,14H2,1H3;1H |

| Standard InChI Key | NQDZROWSJRCJJF-UHFFFAOYSA-N |

| SMILES | CC(C1=C(C(=CC=C1)Br)OCC2CC2)N.Cl |

| Canonical SMILES | CC(C1=C(C(=CC=C1)Br)OCC2CC2)N.Cl |

Introduction

1-(3-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO. This compound is a hydrochloride salt of the amine 1-(3-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine. The presence of a cyclopropylmethoxy group attached to a phenyl ring, along with a bromine atom and an ethylamine side chain, makes this compound structurally interesting for potential applications in organic synthesis and pharmaceutical research.

Synthesis and Preparation

The synthesis of 1-(3-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine hydrochloride typically involves several steps, starting with the preparation of the free amine. This may involve reactions such as nucleophilic substitution or reduction of a nitro group to form the amine, followed by alkylation to introduce the cyclopropylmethoxy group. The hydrochloride salt is formed by reacting the free amine with hydrochloric acid.

Potential Applications

While specific applications of 1-(3-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine hydrochloride are not widely documented, compounds with similar structures are often explored for their biological activity, such as neurotransmitter modulation or as intermediates in the synthesis of pharmaceuticals. The presence of a bromine atom suggests potential for further modification through cross-coupling reactions, which are common in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume